molecular formula C12H11FN2O B14922956 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline CAS No. 937598-36-2

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Cat. No.: B14922956
CAS No.: 937598-36-2
M. Wt: 218.23 g/mol
InChI Key: OZJMUNLTHBORMB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a chemical compound with the molecular formula C12H11FN2O It is known for its unique structure, which includes a fluorine atom, a pyridine ring, and an aniline group

Preparation Methods

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 4-(chloromethyl)pyridine under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline can be compared with other similar compounds, such as:

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Properties

CAS No.

937598-36-2

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2

InChI Key

OZJMUNLTHBORMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OCC2=CC=NC=C2

Origin of Product

United States

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